4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid
Overview
Description
4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid is an organic compound with the molecular formula C11H8N2O4S. This compound is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial reagents and conditions include the use of strong acids or bases, high temperatures, and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products
Oxidation: 4-Methyl-2-(3-aminophenyl)thiazole-5-carboxylic acid.
Reduction: 4-Methyl-2-(3-nitrophenyl)thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid
- Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate
- 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Uniqueness
4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for various applications .
Properties
IUPAC Name |
4-methyl-2-(3-nitrophenyl)-1,3-thiazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S/c1-6-9(11(14)15)18-10(12-6)7-3-2-4-8(5-7)13(16)17/h2-5H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACFYBGWPDPPJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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